Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate
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Overview
Description
Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate is a chemical compound with the molecular formula C12H17N3O4 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a carbamoyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with ethyl 3-aminopropanoate under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 3-((N-(6-methoxy-3-pyridyl)carbamoyl)amino)propanoate can be compared with similar compounds such as:
Ethyl 3-aminopropanoate: Lacks the pyridine ring and methoxy group, making it less versatile in certain reactions.
6-Methoxy-3-pyridinecarboxylic acid: Contains the pyridine ring and methoxy group but lacks the ethyl 3-aminopropanoate moiety, limiting its applications in some synthetic routes.
N-(6-Methoxy-3-pyridyl)carbamoyl derivatives: These compounds share the pyridine ring and carbamoyl group but differ in the substituents on the carbamoyl group, leading to variations in their chemical properties and applications.
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-[(6-methoxypyridin-3-yl)carbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-3-19-11(16)6-7-13-12(17)15-9-4-5-10(18-2)14-8-9/h4-5,8H,3,6-7H2,1-2H3,(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWMQPKCWWILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CN=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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